Morpholin-2-ol

Descripción general

Descripción

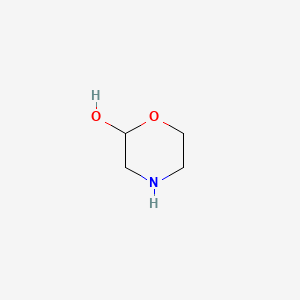

Morpholin-2-ol is a heterocyclic organic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. It is a derivative of morpholine, where the hydroxyl group is attached to the second carbon atom in the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Morpholin-2-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde under acidic conditions, followed by oxidation. Another method includes the cyclization of amino alcohols with appropriate reagents to form the morpholine ring, followed by hydroxylation at the second position.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of morpholine, followed by selective hydroxylation. This process often employs catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to optimize production efficiency.

Análisis De Reacciones Químicas

Ring-Opening and Polymerization

Morpholin-2-ol derivatives undergo ring-opening reactions and polymerization:

-

Phthalimide coupling at the C3 position of morpholin-2-one yields functionalized products (23% yield) .

-

Ring-opening polymerization is observed under mild conditions, forming polyesters or polyamides .

Mechanistic Insight :

The C3 position is doubly activated by the adjacent nitrogen and carbonyl groups, favoring nucleophilic attack. Steric hindrance at C6 limits reactivity .

Substitution and Rearrangement Reactions

-

ZnCl₂-catalyzed 1,2-rearrangements : Achiral linear substrates (e.g., 2,3-diketoesters) undergo formal [4+2] cyclization followed by ester/amide shifts to form morpholin-2-ones .

-

Diastereoselective synthesis : Chiral vicinal amino alcohols (e.g., l-prolinol) enable stereocontrolled formation of bicyclic morpholin-2-ones with >99% ee .

Example :

-

Reaction of 1a (2,3-diketoester) with 2a (amino alcohol) under ZnCl₂ catalysis yields 3a (C3-disubstituted morpholin-2-one) in 55% yield .

Stability and Storage

This compound derivatives exhibit stability variations:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry:

Morpholin-2-ol is widely utilized as a reagent in organic synthesis. It acts as a nucleophile or electrophile in various reactions, facilitating the formation of complex organic molecules. Its ability to form hydrogen bonds enhances its reactivity, making it suitable for diverse synthetic pathways.

Table 1: Common Reactions Involving this compound

Medicinal Chemistry

Pharmacological Applications:

this compound derivatives have been studied for their potential therapeutic effects. Research indicates that these compounds can exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have shown comparable efficacy to standard analgesics like Indomethacin in various pain models .

Case Study: Analgesic Activity

A study synthesized a series of morpholin-4-yl derivatives and evaluated their analgesic activity using rodent models. The findings suggested that certain derivatives displayed significant COX-II selectivity, indicating their potential as pain management therapeutics .

Biochemical Assays

Buffering Agent:

In biological experiments, this compound is often employed as a buffering agent due to its ability to maintain pH stability in biochemical assays. This property is essential for ensuring the accuracy and reliability of experimental results.

Materials Science

Polymer Chemistry:

this compound is also used in the synthesis of functionalized poly(aminoesters) (PβAEs) through ring-opening polymerization. These polymers have applications ranging from gene delivery systems to tissue engineering, highlighting the compound's versatility beyond traditional chemical applications .

Table 2: Applications of PβAEs Derived from this compound

Environmental Chemistry

Sustainable Synthesis:

Recent advancements have introduced environmentally friendly methods for synthesizing this compound derivatives. These methods focus on minimizing waste and utilizing renewable resources, aligning with contemporary trends in sustainable chemistry .

Mecanismo De Acción

The mechanism of action of morpholin-2-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease pathways. The hydroxyl group in this compound can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Morpholine: The parent compound of morpholin-2-ol, lacking the hydroxyl group.

Morpholin-2-one: An oxidized form of this compound.

Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and can be further modified to create a variety of derivatives with specific properties.

Actividad Biológica

Morpholin-2-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and therapeutic potential, supported by relevant data tables and case studies.

1. Overview of this compound

This compound is a derivative of morpholine, a six-membered heterocyclic compound containing one oxygen atom and five carbon atoms. The presence of hydroxyl (-OH) group at the second position enhances its reactivity and biological profile. Morpholine derivatives are known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.

2. Synthesis and Derivatives

This compound can be synthesized through various methods, including the reaction of morpholine with carbonyl compounds followed by reduction. The following table summarizes some synthetic approaches:

| Synthetic Method | Reagents | Yield |

|---|---|---|

| Reaction with aldehydes | Morpholine + Aldehyde + Reductant | 70-90% |

| Cyclization from amines | Amines + Diols + Acid Catalyst | 60-85% |

| Direct hydroxylation | Morpholine + Oxidizing Agent | 50-75% |

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. In vitro assays have demonstrated that certain morpholine-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A study synthesized new 2-morpholino derivatives and evaluated their anticancer activity against HepG2 (liver cancer) cells. The most potent compound showed an IC50 value of 3.54 μg/mL, indicating strong inhibitory effects on cell viability .

3.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Compounds containing the morpholine moiety have shown effectiveness against multidrug-resistant (MDR) bacteria.

- Research Findings : A study investigated new morpholine-containing imidazolones as antibiotic enhancers against MDR strains. The incorporation of this compound significantly improved the efficacy of β-lactam antibiotics against resistant strains like MRSA .

3.3 Neuroprotective Effects

The neuroprotective potential of this compound is another area of active research. It has been implicated in protecting neurons from oxidative stress and apoptosis.

- Experimental Evidence : In a screening study involving primary cortical neurons, several morpholine derivatives exhibited neuroprotective effects, reducing neuronal damage in ischemic conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Morpholine derivatives can inhibit enzymes involved in cancer cell proliferation and bacterial cell wall synthesis.

- Receptor Modulation : Some compounds act as agonists or antagonists at specific receptors, influencing signaling pathways related to inflammation and apoptosis.

- Oxidative Stress Reduction : By acting as antioxidants, morpholine derivatives can mitigate oxidative damage in neuronal cells.

5. Conclusion

This compound exhibits a wide range of biological activities, making it a valuable scaffold in drug discovery. Its anticancer, antimicrobial, and neuroprotective properties highlight its therapeutic potential across various medical fields. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.

6. References

- Synthesis and biological evaluation of novel 2-morpholino derivatives against HepG2 cells .

- Review on the medicinal chemistry of morpholine .

- Pharmacological activity screening using neuroprotective assays .

- Antibiotic enhancer action of new morpholine-containing compounds .

- Antitumor evaluation studies on morpholine derivatives .

Propiedades

IUPAC Name |

morpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-4-3-5-1-2-7-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNLPOQKBSLESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508901 | |

| Record name | Morpholin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-31-3 | |

| Record name | 2-Morpholinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.